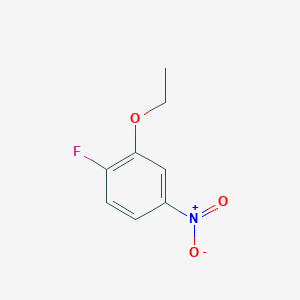

2-Ethoxy-1-fluoro-4-nitrobenzene

Description

Nomenclature and Structural Framework in the Context of Fluorinated and Nitroaromatic Compounds

The systematic IUPAC name for this compound is 2-ethoxy-1-fluoro-4-nitrobenzene. sigmaaldrich.com This name precisely describes the arrangement of the substituents on the benzene (B151609) ring. The numbering of the carbon atoms in the benzene ring follows IUPAC nomenclature rules, which prioritize giving the lowest possible locants to the substituents as a set. In this case, the locants are 1, 2, and 4. The substituents are then listed alphabetically: ethoxy, fluoro, and nitro.

The structural framework of this compound is characterized by a benzene ring bearing three distinct functional groups:

An Ethoxy Group (-OCH2CH3): This is an electron-donating group due to the resonance effect of the oxygen atom's lone pairs, which can delocalize into the aromatic ring.

A Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. However, its lone pairs can also participate in resonance, donating electron density to the ring. In halogens, the inductive effect typically outweighs the resonance effect.

A Nitro Group (-NO2): This is a powerful electron-withdrawing group, both through induction and resonance, significantly deactivating the aromatic ring towards electrophilic attack. quora.comyoutube.com

The presence of both electron-donating and strongly electron-withdrawing groups on the same aromatic ring creates a complex electronic environment that profoundly influences the molecule's chemical behavior.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 28987-44-2 sigmaaldrich.com |

| Molecular Formula | C8H8FNO3 sigmaaldrich.com |

| Molecular Weight | 185.15 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Melting Point | 35-37 °C chemicalbook.com |

Significance of Aromatic Ring Substitution Patterns in Reactivity and Synthesis

The substitution pattern on an aromatic ring is a critical determinant of its reactivity. In this compound, the interplay of the ethoxy, fluoro, and nitro groups governs its susceptibility to different types of reactions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group, particularly para to the fluorine atom, makes the ring electron-deficient and highly activated towards nucleophilic aromatic substitution. youtube.comresearchgate.net The fluorine atom, being a good leaving group in this context, can be readily displaced by a variety of nucleophiles. wikipedia.org The ethoxy group at the ortho position to the fluorine can also influence the regioselectivity and rate of SNAr reactions. This makes this compound a valuable precursor for synthesizing a range of substituted nitroaromatic compounds. nih.gov

Current Research Landscape and Emerging Trends for Highly Functionalized Benzene Derivatives

Highly functionalized benzene derivatives, such as this compound, are at the forefront of modern organic chemistry research. The strategic placement of multiple functional groups allows for the fine-tuning of a molecule's electronic and steric properties, leading to a wide array of applications.

Materials Science: Fluorinated and nitroaromatic compounds are utilized in the development of advanced materials. For instance, fluorinated metal-organic frameworks (MOFs) have been researched for their potential in detecting nitroaromatic compounds. researchgate.net The unique electronic properties of these molecules also make them candidates for components in polymers and other materials with specific thermal or optical properties.

Pharmaceutical and Agrochemical Synthesis: Nitroaromatic compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov The nitro group can be readily reduced to an amino group, providing a pathway to a diverse range of aniline (B41778) derivatives. The fluorine atom is also a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity. Therefore, compounds like this compound serve as key building blocks for creating new and improved drugs and pesticides.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chloroaniline |

| 4-nitrochlorobenzene |

| 1-chloro-2-methyl-4-nitrobenzene |

| 1-ethoxy-4-nitrobenzene |

| 4-nitrophenol |

| ethyl iodide |

| 1-fluoro-4-nitrobenzene (B44160) |

| 4-fluoroaniline (B128567) |

| fluoroimide |

| parafluorofentanyl |

| mononitrodiphenylether |

| 2-fluoro-1,4-dimethoxybenzene |

| 1-fluoro-2,5-dimethoxy-4-nitrobenzene |

| 1,4-dimethoxy-2-nitrobenzene |

| 2,3-dinitro-1,4-dimethoxybenzene |

| 1-fluoro-4-[(E)-2-nitrovinyl]benzene |

| nitroethene |

| 2(E)-1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one |

| 4-fluorobenzaldehyde |

| 4'-ethoxyacetophenone |

| 2,4-difluoronitrobenzene (B147775) |

| 4,5-difluoro-1,2-dinitrobenzene |

| 2,3-dichloroquinoxaline |

| 1,3-difluoro-4,6-dinitrobenzene |

| 1,2-dichloro-4,5-dicyanobenzene |

| (2-aminophenylethane)-2,5-dithiophenyl-4-nitrobenzene |

| 1-(2-aminophenylethane)-2-fluoro-4,5-dinitrobenzene |

| diphenyldisulfide |

| 1,4-bis(thiophenyl)benzene |

| 1-fluoro-2,4-dinitrobenzene |

| Aniline |

| Toluene |

| Anisole |

| 1,3-dinitrobenzene |

| 2-chloromethylbenzene |

| 4-chloromethylbenzene |

| 3-chloronitrobenzene |

| 2-chloronitrobenzene |

| 4-chloronitrobenzene |

| bis(3-nitrophenyl)sulfone |

Structure

2D Structure

Properties

IUPAC Name |

2-ethoxy-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMAAUCSJUUCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732435 | |

| Record name | 2-Ethoxy-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093656-34-8 | |

| Record name | 2-Ethoxy-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Approaches for 2 Ethoxy 1 Fluoro 4 Nitrobenzene

Strategies for the Construction of the 2-Ethoxy-1-fluoro-4-nitrobenzene Core

The arrangement of substituents on the target molecule, with a nitro group para to a fluorine atom and ortho to an ethoxy group, suggests that certain synthetic strategies will be more effective than others. The powerful electron-withdrawing nature of the nitro group is a dominant factor in the reactivity of the aromatic ring, strongly influencing the feasibility of both electrophilic and nucleophilic substitution reactions.

Investigations into Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental process for the functionalization of benzene (B151609) derivatives. However, the synthesis of this compound via the nitration of a pre-existing ethoxy- and fluoro-substituted benzene ring presents significant challenges. For instance, the nitration of 2-fluoro-1,4-dimethoxybenzene has been shown to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield. mdpi.com This suggests that nitration of a related precursor like 1-ethoxy-2-fluorobenzene would likely result in a mixture of isomers, with the regiochemical outcome dictated by the combined directing effects of the ethoxy and fluoro substituents. While the ethoxy group is a strong ortho-, para-director and the fluoro group is a weaker ortho-, para-director, the steric hindrance from the ethoxy group might influence the position of nitration. The strong deactivating effect of a nitro group, once installed, would make subsequent electrophilic substitutions difficult.

Exploration of Nucleophilic Aromatic Substitution (SNAr) for Halogen Displacement and Etherification

Nucleophilic aromatic substitution (SNAr) represents a more direct and regioselective approach to the synthesis of this compound. This reaction is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, located ortho or para to a good leaving group, like a halogen.

The most probable synthetic route involves the reaction of 1,2-difluoro-4-nitrobenzene with sodium ethoxide. In this scenario, the nitro group strongly activates the para-positioned fluorine atom (at C-1) towards nucleophilic attack. The fluorine at C-2, being meta to the nitro group, is significantly less activated. The SNAr mechanism proceeds via a two-step addition-elimination process, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The superior ability of fluorine to stabilize the negative charge of this intermediate, compared to other halogens, makes it an excellent leaving group in SNAr reactions.

A comparable reaction is the synthesis of 2-chloro-1-ethoxy-4-nitrobenzene, which is achieved by heating 1,2-dichloro-4-nitrobenzene with sodium ethoxide. chegg.com This documented synthesis underscores the viability of a similar approach with the analogous difluoro compound to yield this compound.

Table 1: Proposed SNAr Synthesis of this compound

| Starting Material | Reagent | Expected Major Product | Reaction Type |

| 1,2-Difluoro-4-nitrobenzene | Sodium ethoxide (NaOEt) | This compound | Nucleophilic Aromatic Substitution (SNAr) |

The reaction of 2,4-difluoronitrobenzene (B147775) with the nucleophile morpholine (B109124) has been studied, further demonstrating the principle of selective substitution at the para position to the nitro group. ichrom.com

Synthesis via Multistep Reaction Sequences and Functional Group Interconversions

Multistep synthetic routes offer an alternative approach, allowing for the strategic introduction and modification of functional groups to achieve the desired substitution pattern. A relevant example is the patented synthesis of 2-ethyl-4-fluoro-1-nitrobenzene, a structurally related compound. google.comgoogle.com This process begins with a different starting material and involves a series of transformations to build the final product.

This multi-step approach highlights how functional group interconversions can be employed to construct complex aromatic molecules that may not be readily accessible through a single substitution step.

Table 2: Example of a Multistep Synthesis for a Related Compound

| Step | Starting Material | Transformation | Product |

| 1 | 3-Fluoroacetophenone | Nitration | 1-(5-Fluoro-2-nitrophenyl)ethanone |

| 2 | 1-(5-Fluoro-2-nitrophenyl)ethanone | Reduction of ketone | 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene |

| 3 | 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene | Iodination of alcohol | 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene |

| 4 | 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene | Reduction of iodide | 2-Ethyl-4-fluoro-1-nitrobenzene |

Regioselectivity and Stereochemical Control in this compound Synthesis

Regioselectivity is a critical consideration in the synthesis of polysubstituted aromatic compounds. In the context of this compound synthesis, the SNAr approach offers a high degree of regiochemical control.

The directing effect of the nitro group is paramount. In 1,2-difluoro-4-nitrobenzene, the fluorine atom at the C-1 position is both ortho to the nitro group and para to the second fluorine atom. However, the activation provided by the para-nitro group is overwhelmingly dominant. This strong activation facilitates the selective attack of the ethoxide nucleophile at the C-1 position, leading to the preferential formation of this compound over the isomeric 1-ethoxy-2-fluoro-4-nitrobenzene. The formation of the Meisenheimer complex is significantly more stabilized when the negative charge can be delocalized onto the nitro group, a condition met by attack at the C-1 (para) position.

In electrophilic aromatic substitution approaches, such as the nitration of 1-ethoxy-2-fluorobenzene, achieving high regioselectivity would be more challenging. The interplay between the ortho-, para-directing effects of the ethoxy and fluoro groups would likely lead to a mixture of isomeric products, necessitating complex separation procedures.

As the target molecule is achiral, stereochemical control is not a factor in its synthesis.

Development of Novel and Efficient Synthetic Routes for this compound

While the SNAr reaction of 1,2-difluoro-4-nitrobenzene with sodium ethoxide stands as the most logical and efficient route to this compound, research into novel synthetic methodologies is ongoing in the broader field of aromatic chemistry. The development of new catalytic systems, for instance, could potentially open up alternative pathways.

Future research may focus on optimizing the SNAr reaction conditions, such as solvent choice and temperature, to maximize yield and minimize reaction times. Furthermore, the exploration of flow chemistry techniques could offer advantages in terms of safety, scalability, and process control for the synthesis of this and other nitroaromatic compounds. ichrom.com The development of synthetic routes that avoid the use of highly activated nitroaromatics, while currently challenging, remains an area of academic and industrial interest.

Chemical Reactivity and Transformation Studies of 2 Ethoxy 1 Fluoro 4 Nitrobenzene

Reactions Involving the Nitro Group: Reduction and Derivative Formation

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably through reduction to an amino group. This transformation is a cornerstone of aromatic chemistry, providing a gateway to a wide array of derivatives.

The reduction of the nitro group in 2-ethoxy-1-fluoro-4-nitrobenzene to form 4-fluoro-3-ethoxyaniline can be achieved using various established methods. Catalytic hydrogenation is a common and efficient approach, typically employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. For instance, the reduction of the related compound 4-fluoro-1-nitrobenzene to 4-fluoroaniline (B128567) has been successfully carried out with 10% Pd/C in methanol (B129727) at room temperature. sigmaaldrich.com Another effective method involves the use of metals in acidic media, such as iron in the presence of hydrochloric acid. This method has been applied to the reduction of the nitro group in the structurally similar N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide to yield the corresponding aniline (B41778). nih.gov

Once the amino group is installed, it opens up possibilities for a variety of derivative formations. A common transformation is N-acylation, where the aniline is treated with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base such as pyridine. This reaction leads to the formation of amide derivatives. For example, various aniline derivatives have been successfully acylated using this general procedure to yield monoacyl anilines. fluoropharm.com

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-fluoro-1-nitrobenzene | 10% Pd/C, H₂, MeOH, RT | 4-fluoroaniline | sigmaaldrich.com |

| N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | Fe/HCl or Catalytic Hydrogenation | Corresponding aniline | nih.gov |

| 2-methoxy aniline | 4-nitrobenzoyl chloride, pyridine | N-(2-methoxy-phenyl)-4-nitro-benzamide | fluoropharm.com |

Reactions Involving the Fluoro Moiety: Nucleophilic Displacement and Fluorine Chemistry

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group in the para position. This activation facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

The SNAr reaction is a well-established method for forming new carbon-heteroatom or carbon-carbon bonds on aromatic rings. In the case of this compound, the ethoxy group at the ortho position can also influence the reactivity and regioselectivity of the substitution. A classic example of such a reaction is the synthesis of 1-ethoxy-4-nitrobenzene from 1-fluoro-4-nitrobenzene (B44160) by reaction with an ethoxide source, demonstrating the lability of the fluorine atom in a similar electronic environment. chegg.combldpharm.comdaltonresearchmolecules.com

Common nucleophiles that can displace the fluorine atom include alkoxides, phenoxides, amines, and thiols. For instance, the reaction with amines would lead to the formation of N-substituted 2-ethoxy-4-nitroaniline (B94328) derivatives. The reaction conditions for SNAr typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction.

| Substrate | Nucleophile | Product | Reference |

| 1-fluoro-4-nitrobenzene | Ethoxide | 1-ethoxy-4-nitrobenzene | chegg.combldpharm.comdaltonresearchmolecules.com |

| Activated aryl fluorides | Amines | N-substituted anilines | General SNAr |

Reactions Involving the Ethoxy Group: Ether Cleavage and Transetherification Processes

The ethoxy group in this compound is an ether linkage that can be cleaved under specific reaction conditions. Ether cleavage reactions typically require strong acids or Lewis acids to protonate or coordinate to the ether oxygen, making the adjacent carbon atom more susceptible to nucleophilic attack.

Common reagents for ether cleavage include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr₃). The reaction with BBr₃ is a particularly effective method for cleaving aryl methyl ethers and could likely be applied to the ethoxy group in the target molecule to yield the corresponding phenol, 2-fluoro-5-nitrophenol.

Cross-Coupling Reactions and Transition-Metal Catalysis Utilizing this compound

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound possesses two potential handles for such reactions: the carbon-fluorine bond and the carbon-nitro bond.

While the activation of C-F bonds for cross-coupling is challenging, recent advances have made it more feasible, particularly with nickel and palladium catalysts. nih.gov Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, could potentially be applied to the C-F bond of this compound to introduce new aryl or alkyl substituents. For instance, Suzuki cross-coupling reactions have been successfully performed on unactivated 1-fluoro-1-haloalkanes using a nickel catalyst. nih.gov

The Buchwald-Hartwig amination is another important cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is typically catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. While direct amination of a C-F bond is less common than that of C-Br or C-I bonds, it is a potential transformation under the right conditions. For example, palladium-catalyzed Buchwald-Hartwig aminations have been successfully carried out on bromo-estrone derivatives to introduce amino groups. nih.gov

More recently, the direct cross-coupling of nitroarenes has emerged as a viable synthetic strategy, where the nitro group itself acts as a leaving group. This would allow for the direct replacement of the nitro group in this compound with various substituents via palladium catalysis.

| Reaction Type | Potential Coupling Partner | Potential Product | Relevant Example Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid | 2-ethoxy-1-aryl-4-nitrobenzene | nih.gov |

| Buchwald-Hartwig Amination | Amine | N-substituted 4-fluoro-3-ethoxyaniline (if C-F is coupled) | nih.gov |

| Nitro Cross-Coupling | Various nucleophiles | 4-fluoro-3-ethoxy-substituted arene |

Exploration of Rearrangement and Cyclization Reactions

The functional groups present in this compound and its derivatives can participate in various rearrangement and cyclization reactions, leading to the formation of more complex molecular architectures.

Following the reduction of the nitro group to an aniline, the resulting 4-fluoro-3-ethoxyaniline can serve as a precursor for cyclization reactions. For example, condensation with a 1,2-dicarbonyl compound could lead to the formation of quinoxaline derivatives. More complex heterocyclic systems, such as phenoxazines, can also be synthesized. The synthesis of phenoxazines often involves the reaction of a 2-aminophenol with a dihaloarene. nih.gov By analogy, a derivative of 4-fluoro-3-ethoxyaniline could potentially undergo cyclization to form a substituted phenoxazine derivative.

Intramolecular reactions are also a possibility. For instance, if a suitable nucleophilic group is introduced into the molecule, an intramolecular nucleophilic aromatic substitution of the fluorine atom could lead to the formation of a new heterocyclic ring. While no specific examples of rearrangement reactions like the Smiles rearrangement have been reported for this compound itself, the presence of the activating nitro group and the labile fluorine atom suggests that such transformations could be explored with appropriately designed substrates.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Ethoxy 1 Fluoro 4 Nitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Ethoxy-1-fluoro-4-nitrobenzene, a combination of ¹H NMR, ¹³C NMR, ¹⁹F NMR, and two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxy group. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The protons on the benzene (B151609) ring are expected to be in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. The ethoxy group should exhibit a triplet for the methyl protons (CH₃) around 1.4-1.6 ppm and a quartet for the methylene protons (CH₂) around 4.1-4.3 ppm, with the downfield shift of the methylene protons attributed to the adjacent oxygen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule. The aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The carbon bearing the ethoxy group will be shifted downfield due to the oxygen atom, while the carbon attached to the nitro group will also be significantly deshielded. The ethoxy group carbons will appear in the upfield region, with the methylene carbon (CH₂) around 60-70 ppm and the methyl carbon (CH₃) around 15-20 ppm.

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org A single resonance is expected for the fluorine atom in this compound. The chemical shift will be influenced by the electronic environment, and the signal will likely be split into a multiplet due to coupling with the neighboring aromatic protons.

2D NMR Spectroscopy (HSQC and HMBC): HSQC would be used to establish direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This would definitively assign the proton signals to their corresponding carbon signals in the ethoxy group and the aromatic ring. The HMBC experiment reveals longer-range (two- and three-bond) correlations between protons and carbons. columbia.edu This technique would be crucial for confirming the connectivity of the ethoxy group to the benzene ring and for establishing the relative positions of the substituents on the aromatic ring by observing correlations between the ethoxy protons and the aromatic carbons, and between the aromatic protons and the substituted aromatic carbons.

Predicted NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (predicted) |

| Aromatic CH | 7.0 - 8.5 | 110 - 140 | Aromatic C, C-O, C-NO₂ |

| Aromatic C-F | - | 150 - 160 (d, ¹JCF ≈ 240-260 Hz) | Aromatic H |

| Aromatic C-O | - | 145 - 155 | Aromatic H, O-CH₂ |

| Aromatic C-NO₂ | - | 140 - 150 | Aromatic H |

| O-CH₂ | 4.1 - 4.3 (q) | 60 - 70 | Aromatic C-O, CH₃ |

| CH₃ | 1.4 - 1.6 (t) | 15 - 20 | O-CH₂ |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ether, and fluoroaromatic moieties. Aromatic nitro compounds typically exhibit strong asymmetric and symmetric stretching vibrations for the N-O bonds in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The C-O stretching of the aromatic ether will likely produce a strong band between 1300 and 1200 cm⁻¹. spectroscopyonline.com The C-F stretching vibration is expected in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, will complement the FTIR data. The symmetric stretching of the nitro group is often strong in the Raman spectrum. The vibrations of the benzene ring are also typically strong and can provide information about the substitution pattern. Raman spectroscopy is a useful tool for identifying nitroaromatic compounds. semanticscholar.org

Characteristic Vibrational Frequencies (cm⁻¹, predicted):

| Vibrational Mode | FTIR Intensity | Raman Intensity | Expected Wavenumber Range |

| Aromatic C-H Stretch | Medium | Medium | 3100 - 3000 |

| Aliphatic C-H Stretch | Medium | Medium | 3000 - 2850 |

| Asymmetric NO₂ Stretch | Strong | Medium | 1550 - 1475 |

| Symmetric NO₂ Stretch | Strong | Strong | 1360 - 1290 |

| Aromatic C=C Stretch | Medium-Strong | Strong | 1600 - 1450 |

| Aromatic C-O Stretch | Strong | Medium | 1300 - 1200 |

| C-F Stretch | Strong | Weak | 1250 - 1000 |

| Aliphatic C-O Stretch | Strong | Weak | 1140 - 1070 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

For this compound (C₈H₈FNO₃), the high-resolution mass spectrum (HRMS) would be used to confirm the exact mass and, consequently, the molecular formula. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙). The fragmentation pattern will be influenced by the substituents on the benzene ring.

Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (M-46), NO (M-30), and O (M-16). Aromatic ethers can undergo cleavage of the C-O bond. blogspot.com For this compound, initial fragmentation could involve the loss of the ethoxy group or the nitro group. Subsequent fragmentation of the resulting ions would provide further structural information.

Predicted Mass Spectrometry Fragmentation:

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 185 | [C₈H₈FNO₃]⁺˙ (Molecular Ion) | - |

| 155 | [C₈H₈FO₂]⁺˙ | NO |

| 139 | [C₈H₈FO]⁺˙ | NO₂ |

| 140 | [C₆H₄FNO₃]⁺˙ | C₂H₅ |

| 112 | [C₆H₄FO]⁺˙ | C₂H₅, CO |

| 95 | [C₆H₄F]⁺ | C₂H₅, NO₂ |

Advanced Spectroscopic Methods for Conformational and Electronic Structure Probing

While the aforementioned techniques are standard for structural elucidation, more advanced methods can provide deeper insights into the conformational preferences and electronic properties of this compound.

Conformational Analysis: The orientation of the ethoxy group relative to the benzene ring can be investigated using techniques such as variable-temperature NMR. Changes in the NMR spectrum with temperature can indicate the presence of different conformers and allow for the determination of the rotational energy barrier around the C-O bond. Nuclear Overhauser Effect (NOE) spectroscopy could also provide information on the through-space proximity of the ethoxy protons to the aromatic protons, further elucidating the preferred conformation.

Electronic Structure Probing: Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the molecule. The presence of the nitro group and the aromatic ring will likely result in characteristic absorption bands. The position and intensity of these bands are sensitive to the electronic nature of the substituents and can be correlated with theoretical calculations to understand the electronic structure. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance the vibrations of the chromophoric part of the molecule, providing detailed information about the excited state geometry and electronic structure. aip.org

Computational Chemistry and Quantum Mechanical Investigations of 2 Ethoxy 1 Fluoro 4 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No published studies utilizing DFT to elucidate the electronic structure and predict the reactivity of 2-Ethoxy-1-fluoro-4-nitrobenzene were found.

Analysis of Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Specific data on the HOMO and LUMO energies for this compound, which are crucial for understanding its chemical reactivity and electronic transitions, are not available in the literature.

Prediction of Reaction Mechanisms and Transition States in this compound Transformations

There is no available research on the theoretical prediction of reaction mechanisms or the characterization of transition states involved in the chemical transformations of this compound.

Theoretical Studies of Spectroscopic Signatures and Vibrational Frequencies

No computational studies have been published that predict the spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) or vibrational frequencies of this compound.

Investigation of Molecular Electrostatic Potential and Charge Distribution

Information regarding the molecular electrostatic potential and charge distribution of this compound, which would provide insights into its intermolecular interactions and reactive sites, is not present in the scientific literature.

Strategic Applications of 2 Ethoxy 1 Fluoro 4 Nitrobenzene in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Heterocyclic Systems

The structural arrangement of 2-Ethoxy-1-fluoro-4-nitrobenzene makes it an excellent precursor for the synthesis of various heterocyclic systems. The fluorine atom, activated by the para-nitro group, serves as an excellent leaving group in SNAr reactions, allowing for the facile introduction of nitrogen, oxygen, and sulfur nucleophiles, which are key steps in the formation of heterocyclic rings.

For instance, by reacting this compound with a variety of dinucleophiles, it is possible to construct fused heterocyclic systems. A plausible synthetic route involves the initial displacement of the fluorine atom by a nucleophile, followed by a subsequent intramolecular cyclization reaction. This strategy is commonly employed in the synthesis of benzodiazepines, benzothiazines, and other related pharmacologically important scaffolds.

Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a variety of cyclization reactions. For example, the resulting 2-ethoxy-4-fluoroaniline (B68521) can be used as a key intermediate in the synthesis of quinolines, a class of heterocyclic compounds with a broad range of biological activities. The Combes quinoline (B57606) synthesis, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions, is a well-established method for the preparation of substituted quinolines. researchgate.net

The following table illustrates the potential of this compound as a building block for heterocyclic synthesis, based on known reactions of analogous compounds.

| Heterocyclic System | Illustrative Reaction Scheme | Potential Application |

| Benzimidazoles | Reaction with an aldehyde after reduction of the nitro group to an amine. | Antihypertensive, Anticancer |

| Phenothiazines | Reaction with a substituted thiol followed by intramolecular cyclization. | Antipsychotic, Antifungal |

| Quinolines | Reaction with a β-dicarbonyl compound after reduction of the nitro group. | Antimalarial, Antibacterial |

Precursor for Biologically Active Molecules and Pharmaceutical Scaffolds (Academic Research Context)

In the realm of academic research and drug discovery, this compound and its derivatives hold significant promise as starting materials for the synthesis of novel, biologically active molecules. The ability to introduce diverse functionalities through SNAr reactions, coupled with the potential for further transformations of the nitro and ethoxy groups, provides a versatile platform for creating libraries of compounds for biological screening.

The synthesis of substituted anilines from this compound is a key step in accessing a wide range of pharmaceutical scaffolds. For example, the reduction of the nitro group to an amine furnishes a 2-ethoxy-4-fluoroaniline derivative. This intermediate can then be utilized in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor modulators.

Research has shown that substituted nitroaromatics are valuable precursors for a variety of pharmaceuticals. For example, the synthesis of phenothiazines, a class of drugs with antipsychotic properties, can be achieved using nitrobenzene (B124822) or halonitrobenzenes as starting materials. nih.gov Similarly, the synthesis of benzimidazole (B57391) derivatives, which exhibit a wide range of biological activities including antihypertensive and anticancer properties, often starts from o-nitroanilines. researchgate.net

The table below outlines potential synthetic pathways to biologically active scaffolds starting from this compound, based on established synthetic methodologies.

| Target Scaffold | Synthetic Approach | Reported Biological Activity of Analogs |

| Substituted Benzimidazoles | Reduction of the nitro group followed by condensation with a carboxylic acid or its derivative. | Antihypertensive, Antiviral, Anticancer |

| Substituted Phenothiazines | Nucleophilic substitution with a thiol-containing aromatic ring followed by cyclization. | Antipsychotic, Antihistaminic, Antiemetic |

| Substituted Quinolines | Reduction of the nitro group and subsequent reaction with α,β-unsaturated ketones (Skraup-Doebner-von Miller reaction). | Antimalarial, Antibacterial, Antitumor |

Utility in the Synthesis of Agrochemical and Material Science Intermediates (Academic Research Context)

The application of this compound extends beyond pharmaceuticals into the realms of agrochemicals and material science. The same reactivity that makes it a valuable building block in medicinal chemistry can be harnessed to create novel pesticides, herbicides, and functional materials.

In the agrochemical industry, nitroaromatic compounds are frequently used as precursors for pesticides. nih.gov For instance, the nitro group can be a key feature for the biological activity of certain herbicides or can be transformed into other functional groups to modulate the compound's properties, such as its uptake by plants or its environmental persistence. The fluorine atom in this compound is also a desirable feature in agrochemicals, as it can enhance their biological activity and metabolic stability. rhhz.net

In material science, nitroaromatic compounds are used in the synthesis of dyes, polymers, and other functional materials. The strong electron-withdrawing nature of the nitro group can be exploited to create molecules with interesting optical and electronic properties. For example, azo dyes, which are widely used in the textile industry, are synthesized from the diazotization of an aromatic amine (which can be derived from the reduction of a nitro compound) followed by coupling with an electron-rich aromatic compound. cardiff.ac.ukmdpi.com

The following table provides examples of how this compound could be utilized in the synthesis of agrochemical and material science intermediates.

| Application Area | Synthetic Transformation | Example of Target Structure Class |

| Agrochemicals | Nucleophilic substitution of the fluorine with a biologically active moiety. | Substituted diphenyl ethers (Herbicides) |

| Material Science (Dyes) | Reduction of the nitro group to an amine, diazotization, and coupling. | Azo Dyes |

| Material Science (Polymers) | Conversion into a diamine for use as a monomer in polymerization reactions. | Polyimides, Polyamides |

Development of Novel Reagents and Catalysts from this compound Derivatives

The functional groups present in this compound can be chemically modified to generate novel reagents and catalysts for organic synthesis. The development of new catalytic systems is a major focus of modern chemical research, and this compound offers several avenues for exploration in this area.

One promising approach involves the synthesis of chiral ligands for asymmetric catalysis. By introducing a chiral substituent, either through nucleophilic substitution of the fluorine atom or by modification of the ethoxy or nitro groups, it is possible to create a chiral environment around a metal center. Such chiral metal complexes can be used to catalyze a wide range of enantioselective transformations, which are of paramount importance in the synthesis of pharmaceuticals and other fine chemicals.

Furthermore, the amino group, obtained after the reduction of the nitro group, can be used as a handle to attach the molecule to a solid support, creating a heterogeneous catalyst. Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and the potential for recycling and reuse.

The development of organocatalysts is another area where derivatives of this compound could find application. Chiral amines, derived from the reduction of the nitro group and subsequent modification, have been shown to be effective catalysts for a variety of asymmetric reactions.

The table below summarizes potential strategies for the development of novel reagents and catalysts from this compound.

| Catalyst/Reagent Type | Synthetic Strategy | Potential Application |

| Chiral Ligands | Introduction of a chiral amine or phosphine (B1218219) via S | Asymmetric hydrogenation, Asymmetric C-C bond formation |

| Heterogeneous Catalysts | Immobilization on a solid support via the amino group. | Flow chemistry, Green chemistry applications |

| Organocatalysts | Synthesis of chiral amine derivatives. | Asymmetric aldol (B89426) reactions, Michael additions |

Future Research Trajectories and Interdisciplinary Perspectives in 2 Ethoxy 1 Fluoro 4 Nitrobenzene Chemistry

Sustainable and Green Chemistry Approaches in Synthesis and Transformation

Traditional synthesis routes for nitroaromatic compounds often rely on harsh conditions, such as the use of strong, corrosive acids and volatile organic solvents, which generate significant hazardous waste. nih.govnih.govfrontiersin.org The future of 2-Ethoxy-1-fluoro-4-nitrobenzene synthesis and its subsequent transformations lies in the adoption of green chemistry principles to enhance safety, reduce environmental impact, and improve efficiency.

Promising research avenues include the development of solvent-free reaction conditions . For instance, nitration of aromatic compounds has been successfully demonstrated using acidic ion exchange resins as recyclable catalysts in solvent-free systems, achieving high conversion and selectivity. researchgate.net Exploring similar solid acid catalysts for the nitration of 1-ethoxy-3-fluorobenzene (B1330356) could provide a greener pathway to this compound, minimizing the use of hazardous liquid acids. Another approach is the use of dilute aqueous nitric acid, which can serve as both the nitronium ion source and a more environmentally benign solvent, potentially eliminating the need for a co-acid like sulfuric acid. nih.govfrontiersin.org

Enzymatic catalysis presents another frontier for the sustainable synthesis and transformation of this compound. nih.govresearchgate.net Enzymes, such as horseradish peroxidase, have been shown to catalyze the nitration of phenolic and anilino compounds under mild, aqueous conditions. nih.gov Investigating the enzymatic nitration of precursors could offer a highly selective and environmentally friendly synthetic route. Furthermore, nitroreductase enzymes are capable of reducing nitroaromatics to valuable amino compounds, which are key intermediates for pharmaceuticals and dyes. researchgate.netgatech.edugoogle.com The application of nitroreductases to this compound could provide a green method for producing 2-Ethoxy-1-fluoro-4-aniline, a potentially valuable synthetic building block.

The following table outlines potential green chemistry approaches for the synthesis of nitroaromatic compounds, which could be adapted for this compound.

| Method | Catalyst/Reagent | Solvent | Advantages | Potential Application for Target Compound |

| Solid Acid Catalysis | Acidic Ion Exchange Resin (e.g., Amberlite FPC3500) | Solvent-free | Reusable catalyst, reduced waste, mild conditions. researchgate.net | Synthesis via nitration of 1-ethoxy-3-fluorobenzene. |

| Aqueous Nitration | Dilute Nitric Acid | Water | Elimination of corrosive co-acids, improved safety. nih.govfrontiersin.org | Direct nitration of 1-ethoxy-3-fluorobenzene. |

| Enzymatic Nitration | Horseradish Peroxidase / NaNO₂ / H₂O₂ | Aqueous buffer | High selectivity, mild conditions (ambient temp, neutral pH). nih.gov | Selective nitration of a suitable precursor. |

| Enzymatic Reduction | Nitroreductase | Aqueous buffer | High chemoselectivity, sustainable amine synthesis. researchgate.netgoogle.com | Transformation to 2-Ethoxy-1-fluoro-4-aniline. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The highly exothermic and often hazardous nature of nitration reactions makes them prime candidates for the application of flow chemistry . researchgate.netresearchgate.netcapes.gov.br Continuous-flow microreactors offer superior heat and mass transfer, precise control over reaction parameters (temperature, residence time, stoichiometry), and enhanced safety by minimizing the volume of hazardous reagents at any given time. researchgate.netpku.edu.cnrug.nl The nitration of various aromatic compounds, including nitrobenzene (B124822) and toluene, has been successfully intensified in microreactors, leading to higher yields, better selectivity, and significantly reduced reaction times compared to conventional batch processes. researchgate.netresearchgate.netrug.nl

Future research should focus on developing a continuous flow process for the synthesis of this compound. This would involve optimizing the nitration of 1-ethoxy-3-fluorobenzene in a microreactor system, potentially using mixed acids or solid acid catalysts. Such a system would not only improve the safety and efficiency of the synthesis but also allow for easier scale-up. researchgate.net

The integration of these flow reactors with automated synthesis platforms represents the next step in process evolution. nih.gov Automated systems can control reagent delivery, reaction conditions, and in-line analysis, enabling high-throughput screening of reaction parameters and rapid optimization. This approach could accelerate the discovery of optimal conditions for the synthesis of this compound and its derivatives.

The table below compares a conventional batch nitration process with a potential continuous flow process, highlighting the advantages of the latter.

| Parameter | Conventional Batch Nitration | Continuous Flow Nitration (Microreactor) |

| Reaction Time | 2 - 6 hours rug.nl | < 10 minutes rug.nl |

| Temperature Control | Difficult, potential for thermal runaway | Excellent, high surface-to-volume ratio researchgate.net |

| Safety | High risk due to large volumes of hazardous reagents | Significantly improved, small reaction volume researchgate.netresearchgate.net |

| Yield & Selectivity | Often lower, side reactions due to poor temp. control | Typically higher, precise control over parameters rug.nl |

| Scalability | Difficult and hazardous | More straightforward and safer scale-up researchgate.net |

Exploration of Photochemical and Electrochemical Reactivity

The electronic properties of this compound, conferred by the electron-withdrawing nitro group and the electron-donating ethoxy group, make it an interesting candidate for photochemical and electrochemical studies.

Electrochemical reduction of nitroaromatic compounds is a well-studied area, typically proceeding through a series of electron and proton transfer steps to yield nitroso, hydroxylamine, and ultimately amine functionalities. iiste.orgresearchgate.net The precise outcome can be controlled by parameters such as electrode material, pH, and solvent. iiste.orgsci-int.com For this compound, electrochemical methods could offer a selective, reagent-free pathway to its reduced derivatives. The presence of the ethoxy and fluoro substituents will influence the reduction potential and the stability of the intermediates, such as the nitro radical anion. iiste.orgresearchgate.net Future studies could investigate its electrochemical behavior using techniques like cyclic voltammetry to determine reduction potentials and reaction mechanisms, potentially leading to the electrosynthesis of novel compounds. sci-int.comrsc.orgnih.gov

Photochemical reactions offer another avenue for the transformation of this compound. Nitroaromatic compounds can undergo photocatalytic reduction, often using semiconductor photocatalysts like TiO₂ or molecular photosensitizers. rsc.orgrsc.org These reactions, driven by visible or UV light, provide a green alternative to traditional chemical reductions. Investigating the photocatalytic reduction of this compound could lead to efficient and selective synthesis of the corresponding aniline (B41778) under mild conditions. rsc.orgrsc.org The interplay between the substituents on the aromatic ring will likely affect the efficiency and pathway of the photochemical process.

Potential for Novel Material Development and Functional Supramolecular Assemblies

The unique substitution pattern of this compound—containing a polar nitro group, a flexible ethoxy group, and a halogen atom—makes it a promising building block for the design of novel functional materials and supramolecular assemblies. umd.edu

The field of liquid crystals is one area of potential application. Fluorinated compounds are widely used in liquid crystal displays due to their unique dielectric and optical properties. mdpi.com The combination of a rigid aromatic core, a polar fluoro-substituent, and an alkoxy chain in this compound are characteristic features of calamitic (rod-like) liquid crystals. nih.govrsc.orggoogle.com Future research could involve the synthesis of homologous series with varying alkoxy chain lengths to investigate the liquid crystalline properties of these materials. The presence of the nitro and fluoro groups is expected to impart a significant molecular dipole moment, which is a key parameter for tuning the dielectric anisotropy of liquid crystal mixtures. mdpi.com

Q & A

Q. What are the key considerations for designing a synthetic route to 2-ethoxy-1-fluoro-4-nitrobenzene?

- Methodological Answer : The synthesis of nitroaromatic ethers like this compound typically involves electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS). For example:

- Nitration : Introduce the nitro group first, as nitro is a strong meta-director. Use mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

- Ethoxylation : Substitute a leaving group (e.g., Cl) with ethoxy via NAS. Use anhydrous ethanol with a base (K₂CO₃) and catalytic KI in refluxing conditions.

- Fluorination : Fluorine can be introduced via diazonium salt intermediates (e.g., Balz-Schiemann reaction) or direct fluorination using Selectfluor® .

Critical Note : Monitor regioselectivity using computational tools (e.g., DFT) to predict directing effects of substituents.

Q. How can I characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : ¹⁹F NMR (δ ~ -110 ppm for aromatic F) and ¹H NMR (ethoxy CH₃ at δ 1.3–1.5 ppm, CH₂ at δ 4.0–4.2 ppm) confirm substitution patterns.

- HPLC/GC-MS : Quantify purity (>98%) and detect byproducts (e.g., unreacted nitro precursors).

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) stretches .

Data Table :

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR | δ 8.2 (d, H3), δ 7.1 (d, H5) | Aromatic protons |

| ¹⁹F NMR | δ -110 ppm (s) | Fluorine environment |

| IR | 1520 cm⁻¹ (NO₂) | Nitro group confirmation |

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro group is electron-withdrawing, meta-directing, while ethoxy is electron-donating, para/ortho-directing. In cross-coupling (e.g., Suzuki), the fluorine atom may act as a leaving group under Pd catalysis.

- Experimental Design :

- Screen catalysts (Pd(PPh₃)₄, PdCl₂(dppf)) and bases (Cs₂CO₃, K₃PO₄) in THF/toluene.

- Use DFT calculations to map charge distribution and predict reactive sites.

- Data Contradiction Example : Fluorine’s stability under basic conditions may lead to competing pathways (e.g., elimination vs. substitution). Resolve via kinetic studies (in situ IR monitoring) .

Q. What strategies resolve contradictions in spectroscopic data for nitroaromatic derivatives?

- Methodological Answer : Discrepancies in NMR/IR spectra often arise from:

- Tautomerism : Use variable-temperature NMR to detect equilibrium shifts.

- Solvent Effects : Compare data in DMSO-d₆ vs. CDCl₃; hydrogen bonding can alter chemical shifts.

- Impurity Interference : Employ 2D NMR (COSY, HSQC) to isolate signals from minor components.

Case Study : A 2025 study resolved conflicting ¹⁹F NMR signals in fluoronitrobenzenes by correlating solvent polarity with fluorine deshielding .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., nitroreductases).

- QSAR Models : Train models on nitroaromatic datasets to predict cytotoxicity or antimicrobial activity.

- Metabolic Stability : Simulate cytochrome P450 interactions using Schrödinger’s ADMET Predictor.

Validation : Compare in silico predictions with in vitro assays (e.g., MIC against S. aureus) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.